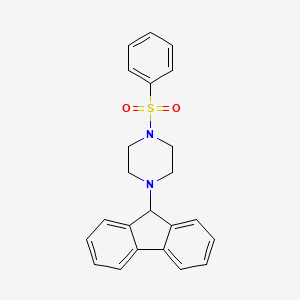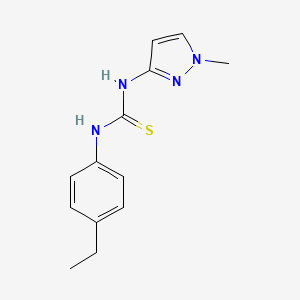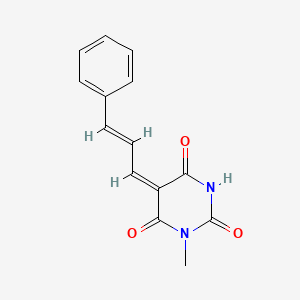![molecular formula C18H22N2O2S2 B4846211 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4846211.png)
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide
Vue d'ensemble
Description
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as TAK-659, is a small molecule drug that has shown potential in the treatment of various types of cancers. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which are used to inhibit the activity of BTK, an enzyme that plays a key role in the development and progression of cancer.
Mécanisme D'action
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide works by inhibiting the activity of BTK, an enzyme that plays a key role in the development and progression of cancer. BTK is involved in the signaling pathway that regulates the growth and survival of cancer cells, and its inhibition by 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide leads to the suppression of this pathway, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of BTK activity, the suppression of the signaling pathway that regulates cancer cell growth and survival, and the induction of apoptosis in cancer cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. In addition, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, including the development of more potent and selective BTK inhibitors, the investigation of the optimal dosing and administration of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, and the evaluation of its effectiveness in combination with other cancer therapies. In addition, further studies are needed to determine the long-term safety and efficacy of 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide in the treatment of cancer.
Applications De Recherche Scientifique
4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in the treatment of various types of cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-(methylthio)-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells.
Propriétés
IUPAC Name |
4-methylsulfanyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S2/c1-23-17-8-10-18(11-9-17)24(21,22)19-14-15-4-6-16(7-5-15)20-12-2-3-13-20/h4-11,19H,2-3,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVZTMQLRUUXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[4-(pyrrolidin-1-yl)benzyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,5-dimethyl-2-({[(2-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B4846149.png)
![1-(2-furylmethyl)-4-[3-(4-methoxyphenyl)propanoyl]piperazine](/img/structure/B4846155.png)
![1,2-bis(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4846159.png)
![3-butyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4846170.png)
![7-isopropyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4846182.png)
![1'-[(4-methoxyphenyl)sulfonyl]-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4846187.png)



![isobutyl {5-[(2-phenoxyethyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4846243.png)
![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4846251.png)